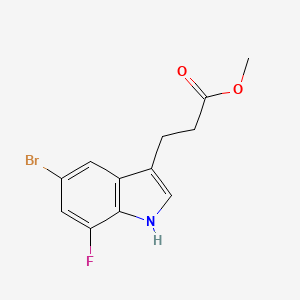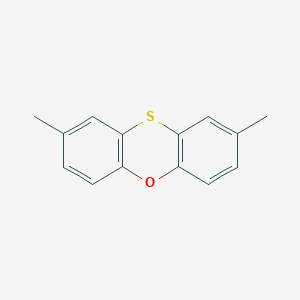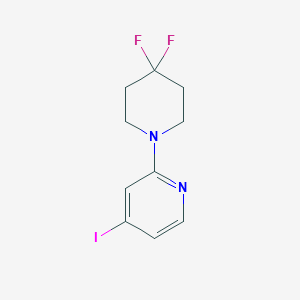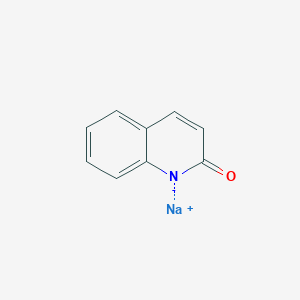
sodium;quinolin-1-id-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;quinolin-1-id-2-one: is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions:
Visible Light Mediated Synthesis: One of the efficient methods for synthesizing quinolin-2(1H)-ones, including sodium;quinolin-1-id-2-one, is through a visible light-mediated reaction from quinoline N-oxides.
Classical Synthesis Protocols: Traditional methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses are also used for constructing the quinoline scaffold.
Industrial Production Methods: Industrial production often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
化学反应分析
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Chemistry: Sodium;quinolin-1-id-2-one is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, antimalarial, and anticancer properties .
Industry: In industrial applications, these compounds are used in the synthesis of dyes, agrochemicals, and as intermediates in the production of various pharmaceuticals .
作用机制
The mechanism of action of sodium;quinolin-1-id-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
相似化合物的比较
Quinolin-2(1H)-one: Shares a similar structure but lacks the sodium component.
Quinoline N-oxides: Precursors in the synthesis of quinolin-2(1H)-ones.
Phenanthridin-6-ones: Another class of compounds with similar applications in medicinal chemistry.
Uniqueness: Sodium;quinolin-1-id-2-one is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to other quinoline derivatives .
属性
分子式 |
C9H6NNaO |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
sodium;quinolin-1-id-2-one |
InChI |
InChI=1S/C9H7NO.Na/c11-9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,10,11);/q;+1/p-1 |
InChI 键 |
CFWNYFKZILUVBD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=O)[N-]2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




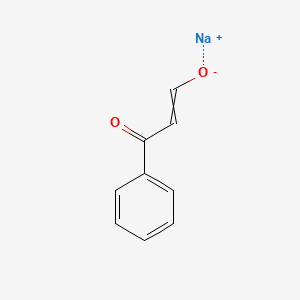
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
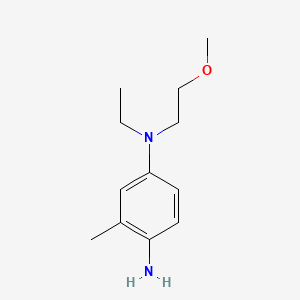
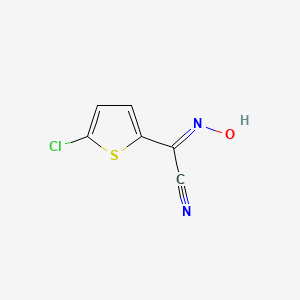
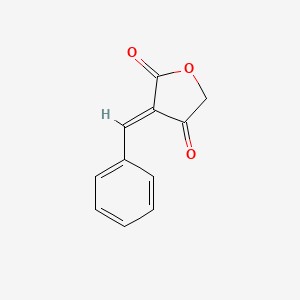
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
